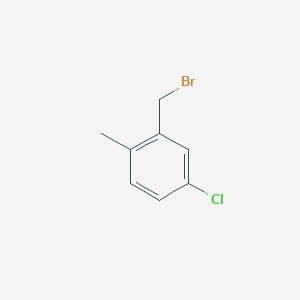

2-(Bromomethyl)-4-chloro-1-methylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-4-chloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPPJEQXSUCTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677813 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869721-21-1 | |

| Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-4-chloro-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Bromomethyl)-4-chloro-1-methylbenzene CAS number

An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound, a key tri-substituted benzene derivative for professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The document elucidates the compound's chemical and physical properties, details its primary synthetic route via radical bromination, and explores its reactivity and applications as a versatile intermediate. Emphasis is placed on the practical utility of this reagent in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Detailed experimental protocols, safety and handling procedures, and mechanistic insights are provided to equip researchers with the necessary knowledge for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound distinguished by a benzene ring substituted with a methyl group, a reactive bromomethyl group, and a chlorine atom.[1] The presence of the benzylic bromide functionality makes it a highly valuable electrophilic building block in synthetic chemistry.[1] Its unique substitution pattern influences its reactivity and makes it a strategic starting material for a variety of more complex molecules.

| Property | Value | Source |

| CAS Number | 869721-21-1 | [1] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.50 g/mol | [2] |

| Synonyms | Benzene, 2-(bromomethyl)-4-chloro-1-methyl- | [2] |

| InChI Key | QBPPJEQXSUCTQP-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=C(C=C1)Cl)CBr | [2] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥95% | [1] |

Synthesis and Reaction Mechanism

The most prevalent and efficient laboratory-scale synthesis of this compound involves the selective free-radical bromination of the benzylic methyl group of 4-chloro-2-methyltoluene (also known as 4-chloro-ortho-xylene).[1] This reaction, often a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Causality of Experimental Choice:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for selectivity. High concentrations of Br₂ could lead to undesirable electrophilic aromatic substitution on the benzene ring.

-

Radical Initiator (AIBN or Benzoyl Peroxide): A radical initiator is required to start the chain reaction. Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used as they readily decompose upon heating or UV irradiation to form radicals.[3]

-

Solvent (e.g., CCl₄, Cyclohexane): A non-polar, inert solvent is used to dissolve the reactants and facilitate the radical chain process without interfering. Carbon tetrachloride (CCl₄) has been historically used, though safer alternatives are now preferred due to environmental and health concerns.[3]

The reaction proceeds via a free-radical chain mechanism, which can be broken down into three stages: initiation, propagation, and termination.[3]

Caption: Free-radical mechanism for benzylic bromination.

Reactivity & Applications in Drug Development

The synthetic utility of this compound is anchored in the reactivity of its bromomethyl group. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack, making the compound an excellent alkylating agent in SN2 reactions.[1][4] This reactivity allows for the facile introduction of the 4-chloro-2-methylbenzyl moiety into a wide range of molecules.

In drug discovery and development, this building block is valuable for several reasons:

-

Scaffold Decoration: It can be used to add a substituted benzyl group to a core scaffold, enabling the exploration of structure-activity relationships (SAR). The chlorine and methyl groups can influence pharmacokinetic properties such as lipophilicity and metabolic stability.[5]

-

Synthesis of Heterocycles: It is a key precursor for synthesizing more complex heterocyclic systems, which are prevalent in many biologically active compounds.[6] For instance, similar structures are used to synthesize carbazole alkaloids, known for their wide range of biological activities.[6]

-

Intermediate in Multi-step Synthesis: Its defined reactivity allows for its incorporation in sequential, controlled synthetic pathways towards a final active pharmaceutical ingredient (API).[1]

Caption: General workflow for SN2 alkylation.

Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-2-methyltoluene (1.0 eq.) in a suitable non-polar solvent (e.g., cyclohexane).

-

Addition of NBS and Initiator: Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the flask.

-

Reaction Initiation: Heat the mixture to reflux (approximately 80-90°C) using a heating mantle. The reaction can also be initiated using a UV lamp at a lower temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.[3]

-

Filtration: Filter the mixture to remove the solid succinimide.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification: The crude product can be further purified by recrystallization or silica gel column chromatography to obtain the pure this compound.[3]

Protocol 4.2: Representative Application - N-Alkylation of Aniline

-

Reagent Setup: In a suitable flask, dissolve aniline (1.0 eq.) and potassium carbonate (K₂CO₃) (1.5 eq.) as a base in a polar aprotic solvent like acetonitrile or DMF.

-

Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) and monitor by TLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography to yield the desired N-(4-chloro-2-methylbenzyl)aniline.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |

| Source: ECHA C&L Inventory[2] |

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert material and place it in a suitable container for disposal.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

Conclusion

This compound, identified by CAS number 869721-21-1, is a pivotal reagent in modern organic synthesis. Its value stems from the predictable and efficient reactivity of its benzylic bromide group, which facilitates its use as a versatile building block for constructing complex molecules. For researchers in drug discovery, this compound offers a reliable means to modify lead compounds and synthesize novel chemical entities. A thorough understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

-

This compound | C8H8BrCl | CID 49757981 - PubChem. National Institutes of Health. [Link]

-

Safety Data Sheet. Finetech Industry Limited. [Link]

-

2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | CID 609898 - PubChem. National Institutes of Health. [Link]

-

2-bromo-4-chloro-1-methylbenzene - ChemBK. ChemBK. [Link]

-

16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

This compound - PubChemLite. PubChemLite. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Institutes of Health. [Link]

Sources

- 1. This compound | 869721-21-1 | Benchchem [benchchem.com]

- 2. This compound | C8H8BrCl | CID 49757981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biosynth.com [biosynth.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-(Bromomethyl)-4-chloro-1-methylbenzene molecular weight

An In-Depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methylbenzene: Synthesis, Reactivity, and Applications

Executive Summary: this compound is a substituted toluene derivative of significant interest in synthetic organic chemistry. Its trifunctional nature—featuring a reactive benzylic bromide, a directing methyl group, and a halogenated aromatic ring—makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its primary synthetic route via free-radical bromination, an analysis of its chemical reactivity, and a discussion of its applications in pharmaceutical and agrochemical research. Emphasis is placed on the mechanistic underpinnings of its synthesis and functionalization, alongside essential safety and handling protocols to ensure its effective and safe utilization in a laboratory setting.

Introduction: A Versatile Synthetic Intermediate

In the landscape of drug discovery and development, the efficient construction of novel molecular scaffolds is paramount. Halogenated organic compounds are particularly crucial, as the incorporation of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity.[1] this compound (Figure 1) emerges as a strategically important intermediate. The high reactivity of its bromomethyl group enables facile nucleophilic substitution, positioning it as a potent alkylating agent for introducing the 4-chloro-2-methylbenzyl moiety into target structures.[2][3] This functionality is leveraged in the synthesis of diverse chemical entities, from complex heterocyclic systems to targeted therapeutic agents.[2] This document serves as a technical resource for researchers, providing foundational knowledge and practical insights into the chemistry of this valuable compound.

Figure 1. Chemical Structure of this compound.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research. The key identifiers and computed physicochemical properties for this compound are summarized in Table 1. The molecular weight of this compound is 219.50 g/mol .[4]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 869721-21-1 | PubChem[4] |

| Molecular Formula | C₈H₈BrCl | PubChem[4] |

| Molecular Weight | 219.50 g/mol | PubChem[4] |

| Monoisotopic Mass | 217.94979 Da | PubChem[4] |

| InChI Key | QBPPJEQXSUCTQP-UHFFFAOYSA-N | PubChem[4] |

| SMILES | CC1=C(C=C(C=C1)Cl)CBr | PubChem[4] |

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing this compound is the selective free-radical bromination of the benzylic methyl group of its precursor, 4-chloro-1,2-dimethylbenzene (not 4-chloro-1-methylbenzene as some sources may suggest, which would lead to a different isomer). This reaction, a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.

Primary Synthetic Route: Free-Radical Bromination

This method is favored due to its high selectivity for the benzylic position over aromatic bromination.[2] The benzylic C-H bonds are weaker than the aromatic C-H bonds, and the resulting benzylic radical intermediate is stabilized by resonance with the benzene ring.

Reaction Mechanism

The synthesis proceeds via a classic free-radical chain mechanism, which can be dissected into three stages: initiation, propagation, and termination.

-

Initiation: The reaction begins with the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or UV irradiation to generate free radicals.

-

Propagation: A bromine radical (Br•), formed from NBS, abstracts a hydrogen atom from one of the methyl groups of the starting material. This forms a resonance-stabilized benzylic radical. This radical then reacts with another molecule of NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

-

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.

Generalized Experimental Protocol

Self-validation principle: The progress of the reaction must be monitored (e.g., by TLC or GC) to confirm the consumption of the starting material and the formation of the product, preventing over-bromination or incomplete reaction.

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material (4-chloro-1,2-dimethylbenzene), N-Bromosuccinimide (1.0-1.1 equivalents), and a catalytic amount of a radical initiator (e.g., AIBN).

-

Solvent: Add a suitable anhydrous, non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane. Note: Due to toxicity, greener solvent alternatives are increasingly preferred in industrial applications.

-

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and maintain the temperature for several hours. Monitor the reaction's progress periodically.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with an aqueous solution (e.g., sodium thiosulfate, then brine), dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. The crude product is then typically purified by recrystallization or silica gel column chromatography to yield the pure compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide.

Nucleophilic Substitution at the Benzylic Position

The bromomethyl group is an excellent electrophilic site for Sₙ2 reactions. The carbon atom is readily attacked by a wide range of nucleophiles, displacing the bromide leaving group. This allows for the covalent attachment of the 4-chloro-2-methylbenzyl group to various substrates.

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key building block in medicinal and agricultural chemistry.[2] Its ability to function as an effective alkylating agent is exploited in the synthesis of:

-

Heterocyclic Compounds: It is used to build or functionalize heterocyclic scaffolds, such as carbazoles, which are present in numerous biologically active compounds exhibiting anticancer and antiviral properties.

-

Active Pharmaceutical Ingredients (APIs): By reacting it with amines, alcohols, thiols, or other nucleophilic moieties on a parent molecule, medicinal chemists can generate libraries of new chemical entities for screening and lead optimization.

Spectroscopic Characterization

While comprehensive, validated spectral data for this compound is not widely available in public repositories, its structure allows for a reliable prediction of its key spectroscopic features. Researchers synthesizing this compound can use the following expected characteristics for confirmation.

-

¹H NMR:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-7.5 ppm). Due to the substitution pattern, they would appear as distinct multiplets or doublets.

-

Benzylic Protons (-CH₂Br): A characteristic singlet at approximately 4.4-4.6 ppm. The downfield shift is due to the deshielding effect of the adjacent bromine atom. The integration of this peak should correspond to two protons.

-

Methyl Protons (-CH₃): A singlet at approximately 2.2-2.4 ppm, integrating to three protons.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 125-140 ppm).

-

Benzylic Carbon (-CH₂Br): A signal around 30-35 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-20 ppm.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A characteristic pair of peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br) would be expected around m/z 218 and 220. The presence of chlorine (³⁵Cl and ³⁷Cl) would create a more complex isotopic pattern for the molecular ion.

-

Major Fragment: The most prominent fragment would likely correspond to the loss of the bromine atom (M-Br)⁺, resulting in a stable benzylic carbocation at m/z 139/141.

-

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4] It is a lachrymator and corrosive.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed[4] | |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage[4] | |

| STOT, Single Exposure | Warning | H335: May cause respiratory irritation[4] |

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its defined and predictable reactivity. The selective synthesis via free-radical bromination is a robust and scalable method, providing access to a versatile electrophile. Its primary application as an alkylating agent allows for the strategic incorporation of the 4-chloro-2-methylbenzyl group, a valuable moiety in the design of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in advancing chemical research and development.

References

- BenchChem. This compound | 869721-21-1.

- PubChem. This compound | C8H8BrCl | CID 49757981.

- BenchChem. An In-depth Technical Guide on the Synthesis of this compound.

- BenchChem. An In-depth Technical Guide on the Safety and Handling of 2-(Bromomethyl)-4-chloro-1-nitrobenzene.

- BenchChem. A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.

- PubChem. 2-Bromo-4-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 53638669.

- Echemi. 2-(bromomethyl)-4-chloro-1-nitrobenzene.

- Fine-Blend. 1-Bromo-2-(bromomethyl)-4-chloro-benzene Safety Data Sheet.

- BenchChem. Technical Guide: 2-(Bromomethyl)-4-chloro-1-nitrobenzene (CAS No. 31577-25-0).

- BenchChem. Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene as a Protecting Group for Alcohols and Phenols.

- PubChem. 2-Bromo-4-chloro-1-methylbenzene | C7H6BrCl | CID 609898.

- Thermo Fisher Scientific. 4-Bromochlorobenzene Safety Data Sheet.

- Sigma-Aldrich. Safety Data Sheet.

- PubChemLite. This compound.

- PubChemLite. 2-bromo-4-chloro-1-(chloromethyl)benzene.

- ChemBK. 2-bromo-4-chloro-1-methylbenzene.

- Chemistry LibreTexts. Synthesis of Polysubstituted Benzenes. /16%3A_Chemistry_of_Benzene_-_Electrophilic_Aromatic_Substitution/16.10%3A_Synthesis_of_Polysubstituted_Benzenes)

- Organic Syntheses. o-CHLOROBROMOBENZENE.

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.

Sources

IUPAC name for 2-(Bromomethyl)-4-chloro-1-methylbenzene

An In-depth Technical Guide to 2-(Bromomethyl)-4-chloro-1-methylbenzene: Synthesis, Reactivity, and Applications

Introduction: A Versatile Halogenated Intermediate

This compound is a tri-substituted aromatic compound of significant interest to synthetic organic chemists and drug development professionals. Its structure, featuring a reactive benzylic bromide, a methyl group, and a chlorine atom on the benzene ring, makes it a valuable and versatile intermediate for the synthesis of more complex molecular architectures.[1] The strategic placement of these functional groups, particularly the labile bromomethyl moiety, allows for its use as a potent alkylating agent in a variety of nucleophilic substitution reactions.[1][2]

This technical guide serves as a comprehensive resource for researchers, providing in-depth information on the compound's chemical identity, a detailed, field-proven protocol for its synthesis via selective radical bromination, an analysis of its reactivity profile, and critical safety and handling information. The insights provided herein are intended to empower scientists to effectively and safely utilize this important building block in their research and development endeavors.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in a laboratory setting. The key identifiers and computed physicochemical properties for this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 869721-21-1 | BenchChem[1] |

| Molecular Formula | C₈H₈BrCl | PubChem[3] |

| Molecular Weight | 219.50 g/mol | PubChem[3] |

| Monoisotopic Mass | 217.94979 Da | PubChem[3] |

| InChI Key | QBPPJEQXSUCTQP-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)CBr | PubChem[3] |

Synthesis: Selective Benzylic Bromination

The most common and efficient method for synthesizing this compound is the Wohl-Ziegler reaction, which involves the selective free-radical bromination of the benzylic methyl group of 4-chloro-1-methylbenzene.[1][4]

Principle and Rationale

This reaction leverages the unique stability of the benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. N-bromosuccinimide (NBS) is the preferred brominating agent for this transformation. Its use is critical for maintaining a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which is generated in situ. This low concentration favors the desired radical substitution pathway at the benzylic position while suppressing competitive and undesirable electrophilic aromatic substitution on the benzene ring. The reaction is initiated by a radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate radicals.[4]

Synthesis Workflow Diagram

The overall workflow, from the starting material to the final purified product, is a multi-stage process that requires careful control of reaction and purification steps.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-1-methylbenzene (1.0 eq.), N-bromosuccinimide (1.1 eq.), and a catalytic amount of AIBN (0.02 eq.). Add a suitable anhydrous, non-polar solvent (historically carbon tetrachloride, though safer alternatives like dichloromethane are now preferred) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the mixture to reflux. The reaction can be initiated by the heat or by irradiation with a UV lamp. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.[4] Remove the precipitate by filtration.

-

Purification: Transfer the filtrate to a separatory funnel and wash sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.[5]

-

Final Purification: Purify the crude residue by silica gel column chromatography using a non-polar eluent system (e.g., a hexane/ethyl acetate gradient) or by recrystallization to afford the pure this compound.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.[4] The propagation steps are the core of the productive chain reaction.

Reactivity and Synthetic Utility

The synthetic value of this compound is derived almost entirely from the high reactivity of the bromomethyl group.

The Electrophilic Nature of the Benzylic Carbon

The carbon atom of the bromomethyl group is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions.[1] Due to it being a primary benzylic halide, the reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile and inversion of configuration if the carbon were chiral.[6] This reactivity allows for the facile introduction of the 4-chloro-2-methylbenzyl moiety onto a wide range of nucleophiles.

Applications in Complex Molecule Synthesis

This compound serves as a key building block in the synthesis of potential pharmaceuticals and agrochemicals.[1] The presence of halogens in drug candidates can significantly modulate their pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity.[7][8] By reacting this compound with various nucleophilic scaffolds, medicinal chemists can generate libraries of novel compounds for biological screening. For example, reaction with amines, alcohols, or thiols can lead to the formation of benzylamines, benzyl ethers, and benzyl thioethers, respectively, each a common motif in biologically active molecules.

Safety and Handling

As a highly reactive alkylating agent, this compound is hazardous and must be handled with extreme care.

Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS).[3]

Table 2: GHS Hazard Classification

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage (Category 1) | H314: Causes severe skin burns and eye damage | |

| STOT SE (Category 3) | H335: May cause respiratory irritation |

Source: PubChem[3]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors or dust.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[10]

-

Handling: Avoid all contact with skin, eyes, and clothing. Avoid creating dust. Wash hands thoroughly after handling.

First Aid Measures

-

Inhalation: Remove the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Storage and Disposal

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Disposal must be carried out in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its utility is centered on the electrophilic nature of its benzylic carbon, which allows for predictable and efficient SN2 reactions. A thorough understanding of its synthesis via selective radical bromination, its reactivity profile, and its associated hazards is essential for its effective and safe application. For researchers in drug discovery and materials science, this compound provides a reliable scaffold for the introduction of the 4-chloro-2-methylbenzyl group, enabling the construction of novel and complex molecular targets.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Zoubi, W., Al-Masri, H., & Ko, Y. S. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(5), 1264. Retrieved from [Link]

Sources

- 1. This compound | 869721-21-1 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C8H8BrCl | CID 49757981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biosynth.com [biosynth.com]

A Comprehensive Technical Guide to 2-(Bromomethyl)-4-chloro-1-methylbenzene and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-4-chloro-1-methylbenzene, a halogenated aromatic hydrocarbon, is a pivotal intermediate in synthetic organic chemistry. Its utility in the construction of complex molecular architectures, particularly in the realm of pharmaceutical development, stems from its distinct reactive sites. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a focus on the underlying principles and practical methodologies for its use in research and drug discovery.

I. Chemical Identity and Synonyms

This compound is known by several synonyms, which can often be a source of confusion. A clear understanding of its nomenclature is crucial for effective literature searching and chemical sourcing.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| Synonyms | 1-(Bromomethyl)-4-chloro-2-methylbenzene | |

| 4-Chloro-2-methylbenzyl bromide | N/A | |

| Benzene, 1-(bromomethyl)-4-chloro-2-methyl- | N/A | |

| CAS Number | 869721-21-1 | PubChem |

| Molecular Formula | C₈H₈BrCl | PubChem |

| Molecular Weight | 219.50 g/mol | PubChem |

| InChIKey | QBPPJEQXSUCTQP-UHFFFAOYSA-N | PubChem |

II. Synthesis of this compound: The Wohl-Ziegler Bromination

The most prevalent and efficient method for the synthesis of this compound is the Wohl-Ziegler reaction, a free-radical bromination of the benzylic methyl group of 4-chloro-2-methyltoluene. This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.

Reaction Mechanism

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be divided into three stages: initiation, propagation, and termination.

Caption: Mechanism of the Wohl-Ziegler Bromination.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound based on the Wohl-Ziegler bromination of 4-chloro-2-methyltoluene.

Materials:

-

4-chloro-2-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-2-methyltoluene (1.0 eq.) in carbon tetrachloride.

-

Addition of Reagents: Add N-bromosuccinimide (1.0-1.1 eq.) and a catalytic amount of AIBN (e.g., 0.05 eq.) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Work-up: After the reaction is complete (typically several hours, indicated by the consumption of the denser NBS and the appearance of the less dense succinimide floating on top), cool the mixture to room temperature.

-

Purification:

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

-

III. Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (Ar-H): ~7.1-7.4 ppm (multiplet, 3H)

-

Bromomethyl Protons (-CH₂Br): ~4.5 ppm (singlet, 2H)

-

Methyl Protons (-CH₃): ~2.3 ppm (singlet, 3H)

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons (Ar-C): ~125-140 ppm (multiple signals)

-

Bromomethyl Carbon (-CH₂Br): ~32 ppm

-

Methyl Carbon (-CH₃): ~18 ppm

Infrared (IR) Spectroscopy (Predicted)

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-Br | 500-600 |

| C-Cl | 600-800 |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and chlorine. The molecular ion peak for C₈H₈⁷⁹Br³⁵Cl would be at m/z = 218.

IV. Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the high reactivity of its benzylic bromide group, which readily undergoes nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of the 4-chloro-2-methylbenzyl moiety into various molecular scaffolds.

Nucleophilic Substitution Reactions

Caption: General scheme of nucleophilic substitution.

This reactivity makes it a valuable building block in the synthesis of pharmaceutical intermediates. For instance, it can be used to synthesize substituted benzylamines, ethers, and thioethers, which are common motifs in biologically active compounds.

Application in the Synthesis of Pharmaceutical Intermediates

While direct incorporation into a marketed drug is not widely documented, compounds with similar structures are key intermediates in the synthesis of important pharmaceuticals. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is an intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The chemical principles guiding the use of these intermediates are directly applicable to this compound.

V. Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

VI. Conclusion

This compound is a versatile and valuable reagent for organic synthesis, particularly in the field of medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for researchers and drug development professionals to leverage the synthetic potential of this important chemical intermediate.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2. Retrieved from [Link]

-

Grokipedia. (n.d.). Wohl–Ziegler bromination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

-

Chem-Station Int. Ed. (2014, April 19). Wohl-Ziegler Bromination. Retrieved from [Link]

-

ResearchGate. (n.d.). Wohl‐Ziegler reaction. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-chloro-2-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). Benzene, 2-bromo-1-chloro-4-methyl-. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(chloromethyl)benzene. Retrieved from [Link]

-

Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

- Google Patents. (n.d.). DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

SpectraBase. (n.d.). 1-Bromophenylmethyl-2-bromomethyl-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-methyl-. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-chlorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NIST. (n.d.). Benzene, 1-bromo-2-methyl-. Retrieved from [Link]

An In-depth Technical Guide to the Safety and Handling of 2-(Bromomethyl)-4-chloro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 2-(Bromomethyl)-4-chloro-1-methylbenzene (CAS No. 869721-21-1). As a reactive benzyl bromide derivative, this compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] However, its reactivity also necessitates stringent safety protocols to mitigate potential hazards. This document is intended to provide researchers, scientists, and drug development professionals with the technical knowledge to handle this chemical responsibly.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in ensuring its safe use.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrCl | [2] |

| Molecular Weight | 219.50 g/mol | [2] |

| Appearance | Solid (form may vary) | |

| Storage Temperature | 2-8°C in an inert atmosphere | [3] |

| Synonyms | Benzene, 2-(bromomethyl)-4-chloro-1-methyl- | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[2] The primary hazards are associated with its corrosive and irritant nature.

GHS Pictograms:

Signal Word: Danger[2]

Hazard Statements:

-

H302: Harmful if swallowed[2]

-

H314: Causes severe skin burns and eye damage[2]

-

H335: May cause respiratory irritation[2]

The bromomethyl group makes the compound a potent alkylating agent, which is the underlying cause of its biological and toxicological effects.[1] Similar brominated compounds have shown potential for cytotoxicity by reacting with cellular nucleophiles like proteins and DNA.[1]

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is crucial to prevent exposure. All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Engineering Controls

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[4]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for minimizing exposure.[6]

| Protection Type | Specific Equipment | Standard/Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US).[7] | To protect eyes from splashes and vapors that can cause severe damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes. | To prevent skin contact which can lead to severe burns.[4][7] | |

| Respiratory Protection | A full-face respirator with an appropriate organic vapor canister should be used if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or European Standard EN 149 approved.[5][8] | To prevent respiratory tract irritation. |

Logical Relationship of Safety Measures

Caption: Interplay of controls to prevent exposure.

Storage and Incompatibility

Proper storage is critical to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is 2-8°C under an inert atmosphere.[3]

-

Incompatible Materials: Keep away from bases, strong oxidizing agents, alcohols, amines, and metals.[9]

Accidental Release and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is necessary.

Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.[6]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the spill from spreading and entering drains.[6]

-

Absorb: For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[4] Place the absorbed material into a sealed, labeled container for disposal.[4][6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.[4]

First-Aid Measures

Immediate medical attention is crucial in all cases of exposure.[4]

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If breathing is difficult or has stopped, provide artificial respiration or oxygen.[4][5]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5]

-

Ingestion: If swallowed, rinse the mouth with water (only if the person is conscious).[4] Do NOT induce vomiting.[4]

Emergency Response Workflow

Caption: First-aid for exposure incidents.

Disposal Considerations

This compound and its containers must be disposed of as hazardous waste.[4]

-

Do not dispose of this chemical down the drain.[4]

-

Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[7]

-

Always follow all applicable federal, state, and local environmental regulations for hazardous waste disposal.[4]

Synthesis and Reactivity

A common synthetic route to this compound is the radical bromination of 4-chloro-1-methylbenzene using N-bromosuccinimide (NBS) and a radical initiator.[1][10] The bromomethyl group is highly reactive and readily participates in nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of more complex molecules.[1]

General Reaction Scheme

Caption: Synthesis of the target compound.

References

- This compound | 869721-21-1 | Benchchem. (URL: )

- An In-depth Technical Guide on the Safety and Handling of 2-(Bromomethyl)-4-chloro-1-nitrobenzene - Benchchem. (URL: )

- nitrobenzene" from 2-chloro-1-nitro-4- methylbenzene - Benchchem. (URL: )

- 2-(Bromomethyl)-4-chloro-1-(trifluoromethyl)

-

This compound | C8H8BrCl | CID 49757981 - PubChem. (URL: [Link])

- An In-Depth Technical Guide to 2-(Bromomethyl)

- 1 - Safety D

- 1 - SAFETY D

- BLD Pharm

- Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene - Benchchem. (URL: )

Sources

- 1. This compound | 869721-21-1 | Benchchem [benchchem.com]

- 2. This compound | C8H8BrCl | CID 49757981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 869721-21-1|this compound|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Physicochemical Properties of 2-(Bromomethyl)-4-chloro-1-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2-(Bromomethyl)-4-chloro-1-methylbenzene. As a key intermediate in organic synthesis, particularly for the pharmaceutical and agrochemical industries, a thorough understanding of its characteristics is paramount for its effective and safe utilization. This document details its chemical identity, reactivity profile, established synthetic protocols, and analytical methodologies, offering a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound is a tri-substituted benzene derivative with the IUPAC name This compound .[1][2] It is identifiable by the CAS Number 869721-21-1 .[1] The compound's molecular formula is C₈H₈BrCl, and it has a molecular weight of approximately 219.50 g/mol .[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 869721-21-1[1] |

| Molecular Formula | C₈H₈BrCl[1] |

| Molecular Weight | 219.50 g/mol [1][2] |

| InChI | InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3[1][2] |

| InChIKey | QBPPJEQXSUCTQP-UHFFFAOYSA-N[1][2] |

| SMILES | CC1=C(C=C(C=C1)Cl)CBr[1][2] |

| Synonyms | Benzene, 2-(bromomethyl)-4-chloro-1-methyl-[1][2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value/Information |

| Physical Form | Likely a solid at room temperature, based on analogous compounds. |

| Melting Point | Data not available. For comparison, the analog 1-bromo-4-chlorobenzene has a melting point of 63–66°C. |

| Boiling Point | Data not available. For comparison, the analog 1-bromo-4-chlorobenzene has a boiling point of 196°C. |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, acetone, and chloroform, and slightly soluble in water. |

| Storage | Store in an inert atmosphere at 2-8°C. |

Reactivity and Chemical Profile

The reactivity of this compound is primarily dictated by the bromomethyl group, which is a highly reactive functional group. This benzylic bromide is an excellent electrophile, making the compound a valuable intermediate for introducing the 4-chloro-2-methylbenzyl moiety into various molecular scaffolds.

The bromomethyl group's reactivity is further influenced by the electronic effects of the substituents on the benzene ring. The methyl group is weakly electron-donating, while the chlorine atom is electron-withdrawing. This substitution pattern affects the stability of reaction intermediates and the overall reaction kinetics.

The primary mechanism of reaction for this compound involves nucleophilic substitution, where the bromine atom acts as a leaving group. Due to the primary nature of the benzylic carbon, the Sₙ2 mechanism is generally favored.

Synthesis

The most common and efficient method for the synthesis of this compound is the radical bromination of 4-chloro-1-methylbenzene. This reaction selectively targets the benzylic protons of the methyl group.

General Synthetic Workflow: Radical Bromination

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like AIBN (α,α'-azobisisobutyronitrile) or benzoyl peroxide, is the preferred method. The reaction is typically conducted in a non-polar solvent.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-1-methylbenzene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile).

-

Addition of Reagents: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.

-

Reaction Conditions: Heat the mixture to reflux or irradiate with a UV lamp to initiate the radical chain reaction.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a water and brine wash. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Analytical Characterization

To ensure the identity and purity of this compound, a combination of spectroscopic and chromatographic techniques is employed.

Analytical Workflow

Caption: Analytical workflow for compound characterization.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the bromomethyl group (typically in the range of δ 4.3–4.7 ppm), and the methyl protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can aid in structural confirmation.

-

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These chromatographic techniques are employed to assess the purity of the synthesized compound by separating it from any starting materials, byproducts, or other impurities.

Representative NMR Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the NMR spectra on a spectrometer operating at an appropriate frequency.

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum for analysis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2] |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1][2] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1][2] |

Precautionary Measures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Applications in Synthesis

This compound serves as a crucial building block in the synthesis of more complex molecules. Its primary application is in alkylation reactions, where it is used to introduce the 4-chloro-2-methylbenzyl group. This moiety is found in a variety of biologically active compounds, making this reagent particularly valuable in the development of new pharmaceuticals and agrochemicals.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, synthesis, analytical characterization, and safe handling of this compound. A comprehensive understanding of these aspects is essential for its effective application in research and development. The information presented herein serves as a valuable resource for scientists and professionals working with this versatile synthetic intermediate.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound. [Link]

Sources

Spectroscopic Characterization of 2-(Bromomethyl)-4-chloro-1-methylbenzene: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Bromomethyl)-4-chloro-1-methylbenzene, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic, benzylic, and methyl protons. The chemical shifts are influenced by the electronic effects of the chloro, methyl, and bromomethyl substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Ar-H | ~7.2 - 7.4 | Multiplet | 3H |

| -CH₂Br | ~4.5 | Singlet | 2H |

| -CH₃ | ~2.3 | Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm.[2][3] Due to their different positions relative to the substituents, they will likely exhibit complex splitting patterns (a multiplet), resulting from spin-spin coupling with each other.

-

Benzylic Protons (-CH₂Br): The two protons of the bromomethyl group are significantly deshielded by the adjacent electronegative bromine atom and the aromatic ring. This results in a downfield shift to approximately 4.5 ppm. These protons are not coupled to any other protons, so their signal is expected to be a sharp singlet.

-

Methyl Protons (-CH₃): The three protons of the methyl group attached to the aromatic ring are expected to resonate at around 2.3 ppm.[4] This signal will also appear as a singlet as there are no adjacent protons to couple with.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring.[5][6][7]

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-Cl | ~133 |

| C-CH₃ | ~138 |

| C-CH₂Br | ~135 |

| Aromatic CH | ~128 - 132 |

| -CH₂Br | ~32 |

| -CH₃ | ~19 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the 120-140 ppm range.[8][9][10] The carbons directly attached to the substituents (C-Cl, C-CH₃, and C-CH₂Br) will have distinct chemical shifts from the carbons bearing a hydrogen atom. The electronegative chlorine atom will cause a downfield shift for the carbon it is attached to.[10]

-

Benzylic Carbon (-CH₂Br): The carbon of the bromomethyl group is attached to an electronegative bromine atom, which will shift its resonance downfield to approximately 32 ppm.

-

Methyl Carbon (-CH₃): The methyl carbon is the most upfield signal, expected around 19 ppm.

Experimental Protocol for NMR Data Acquisition

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.[11][12][13]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid interfering signals.[14]

-

To ensure a homogeneous magnetic field, filter the solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube. This removes any particulate matter.

-

Securely cap the NMR tube.

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum, typically using a 90° pulse.

-

For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.

-

Set appropriate spectral width, acquisition time, and relaxation delay for optimal signal-to-noise and resolution.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17]

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.[18]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2980 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

| C-H Bend (-CH₂) | 1450 - 1375 | Medium |

| C-Cl Stretch | 850 - 550 | Strong to Medium |

| C-Br Stretch | 690 - 515 | Strong to Medium |

Interpretation of the Predicted IR Spectrum:

-

Aromatic C-H Stretch: The absorption in the 3100-3000 cm⁻¹ region is characteristic of the stretching vibrations of C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch: The peaks in the 2980-2850 cm⁻¹ range are due to the C-H stretching of the methyl and bromomethyl groups.

-

Aromatic C=C Stretch: The absorptions between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-H Bend: The bending vibration of the C-H bonds in the bromomethyl group is expected in the 1450-1375 cm⁻¹ region.

-

C-Cl and C-Br Stretches: The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are indicative of the carbon-halogen bonds. The C-Cl stretch is expected in the 850-550 cm⁻¹ range, while the C-Br stretch, involving a heavier atom, will appear at a lower frequency, around 690-515 cm⁻¹.[19]

Experimental Protocol for FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid powders.[20][21]

-

Instrument Preparation:

-

Sample Application:

-

Place a small amount of the solid this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Data Collection:

-

Acquire the IR spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high-quality spectrum.

-

After data collection, clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[24]

Predicted Mass Spectrum Data

| m/z | Predicted Identity | Notes |

| 218/220/222 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for Br and Cl. |

| 139/141 | [M - Br]⁺ | Loss of a bromine radical. |

| 104 | [M - Br - Cl]⁺ | Loss of both halogen radicals. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzyl compounds. |

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to appear as a cluster around m/z 218, 220, and 222. This characteristic pattern is due to the presence of two halogen isotopes: Bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[25][26] The relative intensities of these isotopic peaks can be used to confirm the presence of one bromine and one chlorine atom in the molecule.

-

Fragmentation Pattern:

-

A primary fragmentation pathway is the loss of the bromine radical, which is a good leaving group, to form a stable benzylic carbocation at m/z 139 and 141 (due to the chlorine isotope).

-

Subsequent loss of the chlorine radical would lead to a fragment at m/z 104.

-

Rearrangement to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 is a common feature in the mass spectra of benzyl-containing compounds.

-

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[27][28]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[29]

-

Ensure the sample is free of particulate matter by filtering or centrifugation.

-

Transfer the solution to a 1.5 mL GC autosampler vial.

-

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Set the injector temperature to ensure complete vaporization of the sample without degradation.

-

Use a suitable capillary column, such as a non-polar DB-5 column.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The mass spectrometer is typically operated in electron ionization (EI) mode.

-

Acquire mass spectra over a suitable m/z range (e.g., 50-300 amu).

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of this compound. By presenting predicted NMR, IR, and MS data alongside their interpretations and standard experimental protocols, this document serves as a valuable resource for researchers in organic synthesis and drug development. The combination of these spectroscopic techniques allows for the unambiguous confirmation of the compound's structure, ensuring the integrity of subsequent research and development activities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Notre Dame. Standard Operating Procedure for NMR Experiments. (2023-07-24). [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016-11-23). [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023-08-29). [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. (2024-03-17). [Link]

-

eGrove, University of Mississippi. 13C NMR Substituent Effects on para-Substituted Tolans. (2020-05-09). [Link]

-

Spectroscopy Online. Halogenated Organic Compounds. (2023-09-01). [Link]

-

University of California, Irvine. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Chemistry LibreTexts. NMR Spectroscopy. (2022-08-28). [Link]

-

SlideShare. Interpretation of IR Spectroscopy. [Link]

-

ResearchGate. A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors. (2012-01-01). [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

University of California, Davis. Interpretation of mass spectra. [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. (2014-06-17). [Link]

-

Canadian Journal of Chemistry. 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. (1985-01-01). [Link]

-

University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]

-

University of Wyoming. Basic Experiment Setup and Basic NMR Spectrometer Operation. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

-

University of Washington. Fourier Transform Infrared Spectroscopy. [Link]

-

Emerald Cloud Lab. ExperimentGCMS Documentation. (2022-12-19). [Link]

-

Chemistry Stack Exchange. What is number of 1H NMR signals for toluene?. (2018-05-03). [Link]

-

Instructables. How to Read a Simple Mass Spectrum. [Link]

-

Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

-

University of Wisconsin-Platteville. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

ChemRxiv. Graphormer-IR: Graph Transformers Can Predict Experimental IR Spectra Using Highly Specialized Attention. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Chemistry LibreTexts. Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). (2025-03-22). [Link]

-

AIP Publishing. Analysis of the Proton NMR Spectrum of Toluene. [Link]

-

YouTube. Interpreting H-NMR Spectra Aromatic Molecule. (2024-09-17). [Link]

-

YouTube. Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022-05-07). [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025-08-06). [Link]

-

Chemguide. Interpreting infra-red spectra. [Link]

-

University of California, Los Angeles. 1H NMR: Intermediate Level, Spectrum 8. [Link]

-

Chemistry LibreTexts. ¹³C NMR Spectroscopy. (2021-12-15). [Link]

-

Pearson. How might you use 13C NMR spectroscopy to differentiate between t.... (2023-09-05). [Link]

Sources

- 1. This compound | C8H8BrCl | CID 49757981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. hil8_sln.html [ursula.chem.yale.edu]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. researchgate.net [researchgate.net]

- 7. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. uwyo.edu [uwyo.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 15. chem.libretexts.org [chem.libretexts.org]